molecular formula C26H27NO4 B11379058 N-(4-methylbenzyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(4-methylbenzyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11379058
M. Wt: 417.5 g/mol
InChI Key: CEHHFLQMZKAKAP-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-3-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE is a complex organic compound with a unique structure that combines elements of furochromen and phenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHYLPHENYL)METHYL]-3-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides, followed by further reactions to introduce the furochromen and phenylmethyl groups . The reaction conditions often involve the use of dry solvents like DMF (dimethylformamide) and catalysts such as TEA (triethylamine) at elevated temperatures (around 70°C) .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHYLPHENYL)METHYL]-3-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

N-[(4-METHYLPHENYL)METHYL]-3-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-3-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of furochromen and phenylmethyl groups, such as:

Uniqueness

What sets N-[(4-METHYLPHENYL)METHYL]-3-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C26H27NO4/c1-14-6-8-19(9-7-14)13-27-23(28)11-10-20-16(3)22-12-21-15(2)18(5)30-24(21)17(4)25(22)31-26(20)29/h6-9,12H,10-11,13H2,1-5H3,(H,27,28)

InChI Key

CEHHFLQMZKAKAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCC2=C(C3=C(C(=C4C(=C3)C(=C(O4)C)C)C)OC2=O)C

Origin of Product

United States

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